1-Propanol, 3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]-
Overview
Description
1-Propanol, 3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]- is an organic compound with the molecular formula C10H11F3N2O4 This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and an amino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]- typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Propanol Attachment: The final step involves the attachment of the propanol moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, trifluoromethylation, and amination processes, often carried out in specialized reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted propanol derivatives.
Scientific Research Applications
1-Propanol, 3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their function.
Pathways: It may affect cellular pathways involved in oxidative stress, inflammation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-Propanol, 3-[[2-nitro-4-(methyl)phenyl]amino]-: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Propanol, 3-[[2-nitro-4-(chloro)phenyl]amino]-: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
1-Propanol, 3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)anilino]propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c11-10(12,13)7-2-3-8(14-4-1-5-16)9(6-7)15(17)18/h2-3,6,14,16H,1,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDMYTHNPRJUFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385864 | |
Record name | 1-Propanol, 3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62780-65-8 | |
Record name | 1-Propanol, 3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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